molecular formula C19H24FN5O4S B2496192 2-(4-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021221-65-7

2-(4-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No. B2496192
CAS RN: 1021221-65-7
M. Wt: 437.49
InChI Key: SWBVHKNAWZKVGE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of Compound X is approximately .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, including breast, lung, and colon cancer cells. It may interfere with cell proliferation, induce apoptosis, and inhibit angiogenesis, making it a potential candidate for cancer therapy .

Antibacterial Activity

Studies have explored the compound’s antibacterial properties. It shows efficacy against both Gram-positive and Gram-negative bacteria. Researchers have investigated its mechanism of action, which involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Antiplatelet and Antithrombotic Effects

The compound has been evaluated for its impact on platelet aggregation and thrombus formation. It may inhibit platelet activation pathways, potentially reducing the risk of thrombotic events .

Insecticidal Potential

Researchers have investigated the compound’s insecticidal properties. It exhibits toxicity against certain insect pests, making it a candidate for environmentally friendly insecticides .

Intermediate for Tetrahydrocarbazole and Tetrahydrocarbazoline Synthesis

The compound serves as a versatile intermediate in the synthesis of tetrahydrocarbazole and tetrahydrocarbazoline derivatives. These scaffolds are present in natural products and pharmaceutical molecules, and their synthesis often involves the use of this compound .

Fluorinated Functional Group in Drug Design

The trifluoromethyl group (CF2) is an important fluorinated functional group. Incorporating it into drug molecules can enhance lipophilicity, improve membrane permeability, and increase drug efficacy. Additionally, CF2 can serve as an isostere for oxygen, replacing oxygen atoms in phosphate analogs. Consequently, this compound finds applications in medicinal and agrochemical research .

Future Directions

: OECD Existing Chemicals Database : ACS Publications : 創薬化学品と医薬化学品の専門商社 | ナミキ商事

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O4S/c20-16-3-5-17(6-4-16)29-15-18(26)21-9-2-14-30(27,28)25-12-10-24(11-13-25)19-22-7-1-8-23-19/h1,3-8H,2,9-15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBVHKNAWZKVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

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